molecular formula C23H32N2O4S B11295249 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11295249
M. Wt: 432.6 g/mol
InChI Key: QOIBVQJNSOECPC-UHFFFAOYSA-N
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Description

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic organic compound featuring a pyrrole core substituted with a cyclopentyl group at the N1 position, a 4-methoxyphenylsulfonyl group at C3, and methyl groups at C4 and C5. The propanamide moiety at C2 includes a 2,2-dimethyl substitution, enhancing steric bulk. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., sulfonamide-containing pyrrolopyridines and pyrimidines) highlight its likely relevance in drug discovery.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H32N2O4S/c1-15-16(2)25(17-9-7-8-10-17)21(24-22(26)23(3,4)5)20(15)30(27,28)19-13-11-18(29-6)12-14-19/h11-14,17H,7-10H2,1-6H3,(H,24,26)

InChI Key

QOIBVQJNSOECPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)C3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and subsequent coupling with the cyclopentyl and dimethylpropanamide groups. Common reagents used in these reactions include cyclopentanone, 4-methoxybenzenesulfonyl chloride, and 2,2-dimethylpropanoyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Preliminary studies indicate that N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide exhibits several biological activities:

  • Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Due to its sulfonamide moiety, the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuropharmacological Applications : The structural components of the compound suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated the anticancer properties of various sulfonamide derivatives, including this compound. The findings indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on sulfonamide derivatives has shown promising results regarding their anti-inflammatory mechanisms. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in inflammation markers . These findings highlight its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application () describes N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide, which shares:

  • Sulfonamide group : Both compounds utilize sulfonamide as a key functional group, likely for hydrogen bonding or enzyme inhibition.
  • Cycloalkyl substituents : The target compound’s cyclopentyl group contrasts with the cyclopropane sulfonamide in the patent compound, affecting conformational flexibility and steric interactions.
  • Aromatic systems : The patent compound features a nitro-substituted pyrrolopyridine, whereas the target compound uses a dimethylpyrrole with a 4-methoxyphenylsulfonyl group. The electron-donating methoxy group in the latter may enhance solubility compared to the electron-withdrawing nitro group .

Table 1: Structural Comparison with Patent Compound ()

Feature Target Compound Patent Compound ()
Core structure 4,5-Dimethylpyrrole Pyrrolopyridine (nitro-substituted)
Sulfonamide position C3 (4-methoxyphenylsulfonyl) Cyclopropanesulfonamide at cyclopentyl
Key substituents Cyclopentyl, 2,2-dimethylpropanamide Ethyl, nitro, cyclopropane
Electronic effects Electron-donating (methoxy) Electron-withdrawing (nitro)
Pyrimidine-Based Sulfonamides ()

lists N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide , which diverges in:

  • Sulfur linkages : A sulfanyl (S–) bridge in the pyrimidine compound vs. a sulfonyl (SO₂) group in the target compound may influence oxidation state and metabolic stability .

Table 2: Comparison with Pyrimidine Sulfonamide ()

Feature Target Compound Pyrimidine Sulfonamide ()
Core structure Pyrrole Pyrimidine
Sulfur functional group Sulfonyl (SO₂) Sulfanyl (S–)
Key substituents Cyclopentyl, methoxyphenyl, dimethylpropanamide Bromo, morpholino, trimethylbenzenesulfonamide
Polarity Moderate (methoxy enhances solubility) High (bromo, sulfanyl, and morpholino groups)

Implications of Structural Differences

  • Bioactivity : The target compound’s 4-methoxyphenylsulfonyl group may improve solubility and target affinity over nitro- or bromo-substituted analogs, which are more lipophilic or reactive.
  • Metabolic Stability: The dimethylpropanamide moiety could reduce metabolic degradation compared to morpholino or nitro groups, which are prone to enzymatic reduction .
  • Crystal Engineering : Hydrogen-bonding patterns () in the target compound’s crystals may differ due to methoxy vs. nitro substituents, affecting melting points and formulation stability .

Biological Activity

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide, also known by its chemical identifiers and structural formulae, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₃₃H₄₂N₂O₆S
Molecular Weight: 594.8 g/mol
CAS Number: Not explicitly provided in the search results but can be derived from the compound's identifiers.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, similar compounds often utilize sulfonamide chemistry and pyrrole-based reactions to achieve the desired structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that sulfonamide derivatives can exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes . The structural features of the compound suggest potential interactions with other enzymes or receptors involved in inflammatory pathways.

In Vitro and In Vivo Studies

  • Anti-inflammatory Activity : In vitro studies have shown that similar sulfonamide-containing compounds can effectively inhibit COX-2 activity. This inhibition leads to reduced prostaglandin synthesis, which is crucial for mediating inflammation .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that modifications to the molecular structure can enhance bioavailability and reduce plasma half-life, making them more effective in therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

Study Focus Findings
Study 1Synthesis of sulfonamide derivativesIdentified potent COX-2 inhibitors with favorable pharmacokinetics.
Study 2Biological evaluationDemonstrated anti-inflammatory effects through COX inhibition.
Study 3Binding assaysShowed binding affinity to specific protein targets involved in inflammation.

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